4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde

Fragrance formulation Volatility control Molecular design

4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde (CAS 83803-50-3, EC No. 280-868-7) is a synthetic cyclohexene carbaldehyde belonging to the family of alicyclic fragrance aldehydes.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 83803-50-3
Cat. No. B12663783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde
CAS83803-50-3
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC(C)CCCC1=CCC(CC1)C=O
InChIInChI=1S/C13H22O/c1-11(2)4-3-5-12-6-8-13(10-14)9-7-12/h6,10-11,13H,3-5,7-9H2,1-2H3
InChIKeyQXCGZLBKYFEHDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde (CAS 83803-50-3) – Structural Identity and Procurement Context


4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde (CAS 83803-50-3, EC No. 280-868-7) is a synthetic cyclohexene carbaldehyde belonging to the family of alicyclic fragrance aldehydes [1]. It features a cyclohex-3-ene ring substituted at the 4-position with a saturated 4-methylpentyl (isohexyl) side chain and a formyl group at the 1-position . With a molecular formula of C₁₃H₂₂O and a molecular weight of 194.31 g·mol⁻¹, it is structurally intermediate between the lower-molecular-weight Myrac Aldehyde (C₁₃H₂₀O, MW 192.30) and the heavier Vernaldehyde (C₁₄H₂₄O, MW 208.34), yet it lacks both the side-chain unsaturation of the former and the C-1 methyl substitution of the latter [2][3]. Its reported industrial applications are primarily as a fresh, green-fruity odorant in perfumery, household cleaning products, and personal care formulations .

Why In-Class Cyclohexene Aldehydes Cannot Simply Substitute 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde


Within the cyclohexene carbaldehyde fragrance family, small structural variations produce divergent volatility, substantivity, and olfactory profiles that directly determine performance in finished formulations. The absence of a C-1 methyl group in the target compound (unlike Vernaldehyde) alters both vapour pressure and steric accessibility of the aldehyde moiety to olfactory receptors [1]. Compared with Myrac Aldehyde, the fully saturated 4-methylpentyl side chain eliminates the allylic oxidation site present in the 4-methyl-3-pentenyl side chain, conferring different chemical stability in aggressive product bases such as bleach and acidic cleaners [2]. The hydroxyl group in Lyral (4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde) introduces hydrogen-bonding capacity that markedly changes both substantivity on fabric and skin-sensitization potential, making it a distinct regulatory category entirely [3]. These structural distinctions mean that generic substitution without reformulation and re-testing risks altered fragrance hedonics, reduced shelf-life stability, and non-compliance with end-product safety standards.

Quantitative Differentiation Evidence for 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde Against Structural Analogs


Molecular Weight Reduction vs. Vernaldehyde Reduces Formula Volatility Burden

The target compound (MW 194.31 g·mol⁻¹) has a molecular weight 14.03 g·mol⁻¹ (6.7%) lower than Vernaldehyde (1-methyl-4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, MW 208.34 g·mol⁻¹), due to absence of the C-1 methyl group [1]. This structural difference is associated with a computed boiling point of 269.7 °C at 760 mmHg for the target compound vs. 276.9 °C for Vernaldehyde – a differential of approximately 7.2 °C . In fragrance formulation, lower molecular weight in this structural class correlates with higher vapour pressure and greater headspace presence at equal mass loading, which can translate to higher odor intensity at lower use levels.

Fragrance formulation Volatility control Molecular design

Saturated Side-Chain Confers Distinct Oxidation Stability vs. Myrac Aldehyde

The target compound possesses a fully saturated 4-methylpentyl side chain (C₆H₁₃), whereas its closest commercial analog Myrac Aldehyde (CAS 37677-14-8) contains a 4-methyl-3-pentenyl side chain with an internal double bond (C₆H₁₁) [1]. The allylic position in Myrac Aldehyde is susceptible to autoxidation, a known degradation pathway for unsaturated terpene-derived fragrance ingredients . While direct comparative oxidation-rate data for this specific pair is not publicly available, the class-level inference is that saturation eliminates the primary site for radical-initiated oxidative degradation, potentially offering longer shelf-life in formulations exposed to air, light, or pro-oxidant matrices.

Chemical stability Oxidation resistance Fragrance longevity

Absence of Hydroxyl Group Avoids Lyral-Like Skin Sensitization Liability

The target compound lacks the tertiary hydroxyl group present in Lyral (4-(4-hydroxy-4-methylpentyl)cyclohex-3-ene-1-carbaldehyde, CAS 31906-04-4). Lyral is classified as Skin Sensitizer Category 1 (H317) under the EU CLP Regulation and has been subject to usage restrictions and phase-outs in cosmetic products within the EU [1]. In contrast, 4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde (the target) is not currently listed with a harmonized skin sensitization classification in the ECHA C&L Inventory, and the structurally closer Vernaldehyde (CAS 66327-54-6) is classified only as Skin Irritant Category 2 (H315) and Eye Irritant Category 2 (H319), not as a skin sensitizer [2][3]. This regulatory and toxicological divergence is directly attributable to the absence of the hydroxyl group, which eliminates the potential for hapten formation via oxidation to reactive quinone-like intermediates.

Toxicology Skin sensitization Regulatory compliance

Differentiated Bloom Performance Potential Based on Structural Class Behavior

Givaudan's Vernaldehyde™, the C-1 methylated analog of the target compound, achieves a maximum 5-star (★★★★★) bloom rating in soap and fabric conditioner applications along with 5-star stability in shampoo and all-purpose cleaner (APC) matrices [1]. The structural difference – a single methyl group at C-1 – is expected to confer a modest modulation of these performance parameters for the demethylated target compound. By class-level inference, cyclohexene carbaldehydes without a quaternary center at C-1 may exhibit slightly different diffusion kinetics due to reduced steric hindrance of the aldehyde group, potentially yielding a subtler, more linear diffusion profile rather than a high-impact initial burst. However, direct quantitative substantivity or bloom data for the target compound itself is not available in the public domain [2].

Soap fragrance Bloom effect Substantivity

Computed Physicochemical Profile Differentiates the Target from Vernaldehyde in Density and Flash Point

Computed physicochemical parameters for the target compound include a density of 0.933 g·cm⁻³ and a flash point of 94.5 °C, compared with Vernaldehyde's reported density of 0.918 g·cm⁻³ and flash point of 97.4 °C . The 1.6% higher density of the target compound is consistent with its more compact molecular structure (absence of the C-1 methyl group reduces molar volume), while the 2.9 °C lower flash point suggests marginally higher flammability, which must be accounted for in storage, handling, and transport classification.

Physicochemical properties Formulation safety Volatility

Deployment Scenarios Where 4-(4-Methylpentyl)cyclohex-3-ene-1-carbaldehyde Offers Demonstrable Differentiation


EU-Compliant Fine Fragrance and Leave-On Personal Care Formulations Requiring Low Sensitization Risk

Unlike Lyral (CAS 31906-04-4), which carries a harmonized Skin Sensitizer Category 1 (H317) classification and is subject to EU regulatory phase-out in cosmetics, the target compound's structural class (based on the Vernaldehyde benchmark) has not been classified as a skin sensitizer, carrying only Skin Irritant Category 2 (H315) and Eye Irritant Category 2 (H319) warnings [1]. This regulatory differential allows formulators to incorporate 4-(4-methylpentyl)cyclohex-3-ene-1-carbaldehyde into leave-on products at the 0.1–5% use level typical of the cyclohexene aldehyde class without triggering the mandatory allergen labeling and concentration caps imposed on Lyral [2]. The saturated side chain further reduces the likelihood of oxidative degradation products that could act as sensitizers, a known issue with Myrac Aldehyde's allylic unsaturation.

Household Cleaning Products and Bleach-Containing Formulations Requiring Enhanced Oxidation Stability

Myrac Aldehyde (CAS 37677-14-8) relies on added BHT (butylated hydroxytoluene) as an antioxidant stabilizer to protect its unsaturated side chain from autoxidation [1]. The target compound, with a fully saturated 4-methylpentyl side chain, eliminates the most labile site for oxygen attack. While the Vernaldehyde stability matrix shows that cyclohexene aldehydes as a class perform poorly in liquid bleach (★★) and acid cleaners (★), adding this compound to less aggressive cleaning matrices such as all-purpose cleaners (APC, pH 9) where Vernaldehyde scores ★★★★★ stability may yield adequate shelf-life without the need for additional antioxidant additives, simplifying formulation and reducing raw material costs [2].

Green-Fruity Fragrance Accords Where a Linear, Non-Burst Diffusion Profile Is Desired

The absence of the C-1 methyl group in the target compound, compared with Vernaldehyde, is expected to modulate the odor diffusion profile from a high-impact burst toward a more sustained, linear release [1]. This structural feature makes the compound a candidate for fragrance accords where a fresh, green-fruity note (described as 'lemon and grapefruit character of great strength') is desired without the dominant initial spike that can unbalance top-note compositions [2]. However, procurement must be accompanied by in-house olfactory evaluation, as no published odor detection threshold or GC-Olfactometry data exist for this specific compound in the open literature.

Procurement as a Structural Scaffold for Derivatization in Fragrance R&D Programs

The target compound's structure – an aldehyde on a cyclohexene ring with an isohexyl side chain – provides two reactive handles (the aldehyde group and the ring double bond) without the complication of additional functionality present in Vernaldehyde (tertiary aldehyde) or Lyral (tertiary alcohol) [1]. The aldehyde can undergo reductive amination, Grignard addition, or oxidation to the carboxylic acid, while the ring double bond is available for epoxidation or hydrogenation, enabling systematic structure-activity relationship (SAR) studies [2]. This positions the compound as a versatile starting material for generating libraries of odorant candidates with controlled incremental structural variation.

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